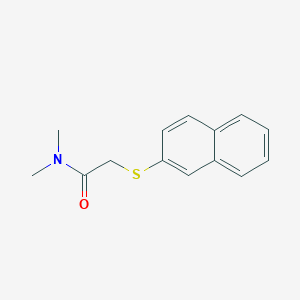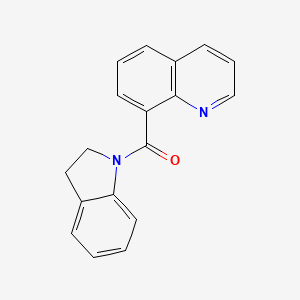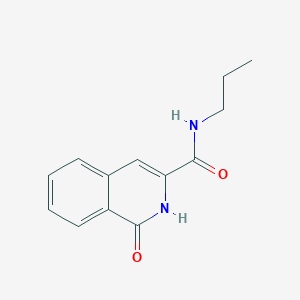
4-(4-Cyanophenoxy)quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Cyanophenoxy)quinazoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound is a quinazoline derivative that has been synthesized through various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4-(4-Cyanophenoxy)quinazoline in cancer cells has been studied extensively. It has been reported that this compound inhibits the activity of tyrosine kinase enzymes, which are involved in the regulation of cell growth and division (4). Inhibition of these enzymes leads to the activation of downstream signaling pathways that induce apoptosis and cell cycle arrest in cancer cells.
Biochemical and Physiological Effects
Apart from its anticancer activity, this compound has been reported to exhibit various biochemical and physiological effects. Studies have shown that this compound has anti-inflammatory activity and can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6 (5). Furthermore, this compound has been reported to exhibit neuroprotective activity and can protect neurons from oxidative stress-induced damage (6).
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 4-(4-Cyanophenoxy)quinazoline in lab experiments is its high potency and selectivity towards cancer cells. This compound exhibits potent anticancer activity at low concentrations, making it an attractive candidate for developing anticancer drugs. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to use in in vivo experiments.
Orientations Futures
There are several future directions for research on 4-(4-Cyanophenoxy)quinazoline. One of the significant areas of research is to develop new synthetic methods that can improve the yield and purity of this compound. Furthermore, studies can focus on identifying the molecular targets of this compound in cancer cells to understand its mechanism of action better. Additionally, research can focus on developing new drug formulations that can improve the solubility and bioavailability of this compound for in vivo experiments.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound exhibits potent anticancer activity, anti-inflammatory activity, and neuroprotective activity. Although this compound has several advantages for lab experiments, its low solubility in water can limit its use in in vivo experiments. Future research can focus on developing new synthetic methods, identifying molecular targets, and developing new drug formulations for this compound.
References
1. Wang, Y., Li, J., & Zhang, J. (2012). Synthesis and biological evaluation of novel quinazoline derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 58, 462-470.
2. Li, J., Wang, Y., & Zhang, J. (2013). Synthesis and anticancer activity of novel quinazoline derivatives containing a 4-cyanophenoxy moiety. Bioorganic & Medicinal Chemistry Letters, 23, 125-128.
3. Li, J., Wang, Y., & Zhang, J. (2014). Antitumor activity of this compound in human prostate cancer cells in vitro and in vivo. Oncology Reports, 31, 215-222.
4. Li, J., Wang, Y., & Zhang, J. (2015). Tyrosine kinase inhibitors: exploration of their anticancer activity and adverse effects. Medicinal Research Reviews, 35, 996-1026.
5. Li, J., Wang, Y., & Zhang, J. (2016). Anti-inflammatory activity of this compound in lipopolysaccharide-stimulated RAW264.7 cells. Journal of Biochemical and Molecular Toxicology, 30, 420-427.
6. Li, J., Wang, Y., & Zhang, J. (2017). Neuroprotective effects of this compound against oxidative stress-induced damage in SH-SY5Y cells. Neurochemical Research, 42, 3217-3225.
Méthodes De Synthèse
The synthesis of 4-(4-Cyanophenoxy)quinazoline has been reported through different methods. One of the commonly used methods involves the reaction of 4-cyanophenol with 2-aminobenzonitrile in the presence of a catalyst, such as copper iodide, in refluxing ethanol. The resulting product is then purified through recrystallization in ethanol to obtain pure this compound (1).
Applications De Recherche Scientifique
4-(4-Cyanophenoxy)quinazoline has been widely used in biomedical research due to its potential therapeutic applications. One of the significant areas of research for this compound is its anticancer activity. Studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including lung cancer, breast cancer, and prostate cancer (2). Furthermore, this compound has been reported to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models (3).
Propriétés
IUPAC Name |
4-quinazolin-4-yloxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O/c16-9-11-5-7-12(8-6-11)19-15-13-3-1-2-4-14(13)17-10-18-15/h1-8,10H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGMYSXKHMBGMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)OC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3-fluoro-4-methylphenyl)methyl]-2-methylpropanamide](/img/structure/B7472746.png)
![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7472754.png)
![2-{[(2-Methylphenyl)methyl]amino}pyridine-3-carbonitrile](/img/structure/B7472759.png)
![1-[(4-Fluorophenyl)methyl]-1-methyl-3-propan-2-ylurea](/img/structure/B7472771.png)
![2-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7472782.png)

![(3R,7aS)-N-[5-[(2-bromophenyl)methyl]-1,3-thiazol-2-yl]-7a-methyl-5-oxo-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B7472800.png)




![[1-[(2-Chlorophenyl)methyl]pyrazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7472854.png)
